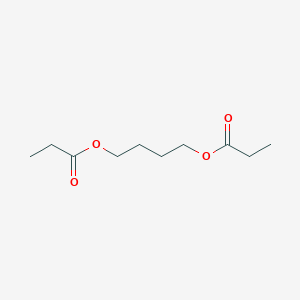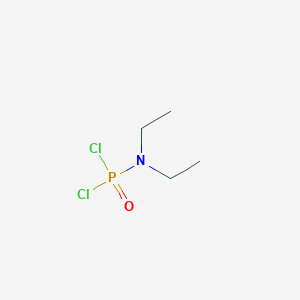
1,3-Dichlorotetrafluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives involves complex reactions, highlighting the challenges and innovations in the synthesis of fluorinated aromatic compounds. For example, a study by Sasaki, Tanabe, and Yoshifuji (1999) describes the synthesis of sterically hindered tetrafluorobenzene derivatives through aromatic nucleophilic substitution, showcasing the intricate methods required to synthesize such compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
Molecular structure analysis of fluorinated benzene derivatives often employs spectroscopic methods and X-ray crystallography. The study by Sasaki et al. utilized 19F NMR spectroscopy and X-ray crystallography to reveal unusually large bond angles around phosphorus atoms in their synthesized compounds, illustrating the peculiarities in the molecular structure that can arise from the substitution patterns of fluorine and chlorine atoms on the benzene ring (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Fluorinated benzene derivatives participate in a variety of chemical reactions, leveraging the reactivity of the fluorine and chlorine atoms. For instance, the electrochemical fluorination of aromatic compounds has been explored as a method to introduce fluorine atoms into the benzene ring, demonstrating the chemical reactivity of these compounds under specific conditions (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
1,3-Dichlorotetrafluorobenzene is used in organic chemistry . It’s a chemical compound with the linear formula Cl2C6F4 .
Application
It’s used as a reagent in various organic synthesis processes .
Results
The outcomes can also vary depending on the specific synthesis process. In general, it’s used to introduce fluorine atoms into organic molecules .
Ammonolysis
1,3-Dichlorotetrafluorobenzene is used in the field of ammonolysis .
Application
It’s used in reactions with aqueous ammonia .
Method of Application
In the presence and absence of copper (I) salt, 1,3-dichlorotetrafluorobenzene reacts with aqueous ammonia leading to fluorine replacement by an amino group in the para and ortho positions with respect to the chlorine atom .
Results
The ammonolysis of the resulting chloropolyfluoroanilines involves replacement of a fluorine atom in the meta position with respect to the amino group .
Foaming Agent and Heat Transfer Fluid
1,3-Dichlorotetrafluorobenzene is used in the production of foaming agents and heat transfer fluids .
Application
It’s used in the synthesis of HCFO-1233zd (E), which is mainly used as a foaming agent and heat transfer fluid .
Results
The outcomes can also vary depending on the specific synthesis process. In general, it’s used to produce HCFO-1233zd (E), which has applications as a foaming agent and heat transfer fluid .
Cleaning Agent
1,3-Dichlorotetrafluorobenzene is also used in the production of cleaning agents .
Application
It’s used in the synthesis of HCFO-1233zd (Z), which is mainly used as a cleaning agent .
Results
The outcomes can also vary depending on the specific synthesis process. In general, it’s used to produce HCFO-1233zd (Z), which has applications as a cleaning agent .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIJIYWQWRQWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152595 | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichlorotetrafluorobenzene | |
CAS RN |
1198-61-4 | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















